molecular formula C7H6BrNO4S B3286618 3-Bromo-5-sulfamoylbenzoic acid CAS No. 83173-96-0

3-Bromo-5-sulfamoylbenzoic acid

Cat. No.: B3286618
CAS No.: 83173-96-0
M. Wt: 280.1 g/mol
InChI Key: FAVKCYMTHGESLZ-UHFFFAOYSA-N
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Description

3-Bromo-5-sulfamoylbenzoic acid (CAS 83173-96-0) is a high-value benzoic acid derivative serving as a versatile building block in medicinal chemistry and pharmaceutical research. Its molecular structure, incorporating bromo and sulfamoyl functional groups on a benzoic acid scaffold, makes it a crucial intermediate for the synthesis of more complex molecules. Chemical Profile:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BrNO4S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVKCYMTHGESLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)N)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801288332
Record name 3-(Aminosulfonyl)-5-bromobenzoic acid
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Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83173-96-0
Record name 3-(Aminosulfonyl)-5-bromobenzoic acid
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Record name 3-(Aminosulfonyl)-5-bromobenzoic acid
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Record name 3-bromo-5-sulfamoylbenzoic acid
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Synthetic Methodologies for 3 Bromo 5 Sulfamoylbenzoic Acid

Key Reaction Pathways for Compound Construction

Sulfonation and Subsequent Amidation Procedures

Sulfonation is a critical step in the synthesis, introducing the sulfonyl group onto the benzene (B151609) ring. Typically, this is achieved by treating the benzoic acid derivative with fuming sulfuric acid (oleum). youtube.com The carboxyl group on benzoic acid is a deactivating, meta-directing group, meaning it directs incoming electrophiles to the meta position. youtube.comdoubtnut.com This directing effect is crucial for achieving the desired 3,5-disubstituted pattern. Following sulfonation, the resulting sulfonic acid is converted to a sulfonyl chloride, usually by treatment with thionyl chloride or a similar chlorinating agent. This sulfonyl chloride is then reacted with ammonia (B1221849) to form the sulfamoyl group (-SO₂NH₂), completing the amidation step.

Recent advancements have explored direct C-H amidation of benzoic acids using sulfonyl azides catalyzed by iridium, offering a more direct route to sulfonamides. nih.gov Another innovative approach involves a copper-catalyzed ligand-to-metal charge transfer (LMCT) process to convert aromatic acids directly into sulfonyl chlorides, which can then be aminated in a one-pot reaction. nih.gov

Directed Bromination Strategies on Benzoic Acid Derivatives

The introduction of the bromine atom at the desired position is another key transformation. Given that both the carboxyl and sulfamoyl groups are meta-directing, the bromination of 3-sulfamoylbenzoic acid would be expected to occur at the position meta to both groups, which is the 5-position. askfilo.comyoutube.com Standard bromination conditions, such as using bromine in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃), are typically employed. youtube.com

Recent developments in C-H activation have led to palladium-catalyzed methods for the meta-C–H bromination of benzoic acid derivatives. nih.govscispace.comrsc.org These methods can offer high regioselectivity and may be applicable to substrates with complex substitution patterns. nih.govscispace.comrsc.org

Carboxylation Reactions for Benzoic Acid Moiety Formation

An alternative synthetic strategy involves introducing the carboxyl group at a later stage. This can be achieved through the carboxylation of a pre-functionalized aromatic ring. For instance, a Grignard reagent formed from a bromo-sulfamoylbenzene derivative can be reacted with carbon dioxide to introduce the carboxylic acid group. wikipedia.org Another method involves the oxidation of a methyl group, such as in 3-bromo-5-sulfamoyltoluene, to a carboxylic acid. There are also patented processes for the carboxylation of benzoic acid to form benzene dicarboxylic acids, which could be adapted. google.com More recent research has focused on photocarboxylation of benzylic C-H bonds and decarboxylative cross-coupling strategies. nih.govacs.org

The following table summarizes key reaction parameters that are often optimized in the synthesis of related compounds:

Reaction StepCatalystSolventTemperatureTimeYield
SulfonationFuming H₂SO₄-VariesVariesGood
BrominationFeBr₃VariesVariesVariesGood
Amidation-AmmoniaVariesVariesHigh
Hydrolysis of EstersLiOH, NaOH, or KOHTHF/Water25°C0.25-60 hUp to 99% chemicalbook.com

Advanced Purification and Isolation Techniques for Research-Grade Purity

To obtain 3-Bromo-5-sulfamoylbenzoic acid of research-grade quality, a multi-step purification strategy is often employed. This typically involves an initial purification by recrystallization, which can be followed by a more rigorous chromatographic method if exceptionally high purity is required.

Recrystallization: The Primary Purification Step

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. For this compound, a mixed solvent system is often advantageous.

A common procedure involves dissolving the crude product in a hot solvent mixture, followed by slow cooling to induce crystallization. The choice of solvents is critical; an ideal system will dissolve the compound completely at elevated temperatures but have limited solubility at lower temperatures, while impurities remain either fully dissolved or insoluble in the hot solvent.

For instance, a mixture of methanol (B129727) and water can be an effective solvent system. The crude this compound is dissolved in a minimal amount of hot methanol, and then water is added dropwise until the solution becomes slightly turbid. The solution is then reheated to achieve complete dissolution before being allowed to cool slowly to room temperature, and subsequently in an ice bath to maximize crystal formation. The resulting purified crystals are then collected by vacuum filtration, washed with a cold solvent mixture (e.g., a methanol/water mixture), and dried.

The effectiveness of recrystallization is highly dependent on the precise conditions used. The following table outlines typical parameters that can be optimized for the recrystallization of this compound.

Table 1: Recrystallization Parameters for this compound

ParameterConditionRationale
Solvent SystemMethanol/Water, Ethanol/Water, Acetic Acid/WaterProvides a good solubility gradient with temperature. The organic solvent dissolves the compound, while water acts as an anti-solvent.
Dissolution TemperatureBoiling point of the solvent mixtureEnsures complete dissolution of the target compound in a minimum amount of solvent.
Cooling RateSlow cooling to room temperature, followed by cooling in an ice bathPromotes the formation of large, pure crystals by allowing the crystal lattice to form selectively, excluding impurities.
Washing SolventCold solvent mixture (same as recrystallization solvent)Removes any residual mother liquor containing dissolved impurities without dissolving the purified crystals.

Preparative High-Performance Liquid Chromatography (HPLC) for Ultimate Purity

For applications demanding the highest purity, preparative HPLC is the method of choice. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. While more resource-intensive than recrystallization, preparative HPLC can resolve even closely related impurities, yielding purities often exceeding 99.5%.

The selection of the stationary phase (column) and mobile phase is crucial for a successful separation. For a polar compound like this compound, a reversed-phase column (e.g., C18) is commonly used. The mobile phase typically consists of a mixture of an aqueous component (often with a pH modifier like formic acid or acetic acid to ensure the analyte is in a single ionic form) and an organic solvent such as acetonitrile (B52724) or methanol.

A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of all components in the mixture. The process starts with a higher proportion of the aqueous phase to retain the compound on the column, and the proportion of the organic solvent is gradually increased to elute the compound and any impurities at different times.

The following table details a hypothetical set of parameters for the preparative HPLC purification of this compound.

Table 2: Illustrative Preparative HPLC Parameters for this compound

ParameterConditionPurpose
ColumnReversed-Phase C18, 10 µm particle size, 250 x 21.2 mmProvides a non-polar stationary phase for the separation of polar compounds. The larger diameter accommodates larger sample loads.
Mobile Phase AWater with 0.1% Formic AcidThe aqueous component of the mobile phase. Formic acid helps to control the pH and improve peak shape.
Mobile Phase BAcetonitrile with 0.1% Formic AcidThe organic component of the mobile phase, used to elute the compound from the column.
Gradient5% B to 95% B over 30 minutesAllows for the effective separation of compounds with a range of polarities.
Flow Rate20 mL/minA typical flow rate for a preparative column of this size.
DetectionUV at 254 nmMonitors the elution of compounds from the column.
Sample PreparationDissolved in a minimal amount of the initial mobile phaseEnsures the sample is fully dissolved and compatible with the HPLC system.

Following the preparative HPLC run, the fractions containing the purified this compound are collected, combined, and the solvent is removed, typically by rotary evaporation, to yield the final, high-purity product. The purity is then confirmed using analytical HPLC.

Chemical Reactivity and Transformative Chemistry of 3 Bromo 5 Sulfamoylbenzoic Acid

Electrophilic Aromatic Substitution Patterns and Mechanisms

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on an aromatic ring with an electrophile. byjus.commasterorganicchemistry.com In the case of 3-bromo-5-sulfamoylbenzoic acid, the benzene (B151609) ring is substituted with three groups: a bromine atom, a sulfamoyl group (-SO₂NH₂), and a carboxylic acid group (-COOH). Both the sulfamoyl and carboxylic acid groups are meta-directing and strongly deactivating due to their electron-withdrawing nature. The bromine atom is also deactivating but is ortho-, para-directing.

The general mechanism for EAS involves the attack of the aromatic ring's π-electrons on an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org A base then removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. libretexts.org

Given the directing effects of the substituents on this compound, any further electrophilic substitution would be directed to the positions ortho and para to the bromine and meta to the carboxylic acid and sulfamoyl groups. However, due to the strong deactivating nature of all three substituents, forcing conditions would likely be required for such reactions to proceed at a reasonable rate. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com

Table 1: Directing Effects of Substituents on this compound

SubstituentPosition on RingElectronic EffectDirecting Effect
Bromine3DeactivatingOrtho, Para
Sulfamoyl5DeactivatingMeta
Carboxylic Acid1DeactivatingMeta

Nucleophilic Substitution Reactions Involving Halogen and Sulfamoyl Groups

While aromatic rings are generally resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNA_r). libretexts.orgyoutube.com In this compound, the electron-withdrawing sulfamoyl and carboxylic acid groups enhance the electrophilicity of the carbon atoms of the benzene ring, making it more susceptible to attack by nucleophiles.

The bromine atom can act as a leaving group in these reactions. The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the bromide ion to restore aromaticity. youtube.com The presence of the electron-withdrawing groups is crucial for stabilizing the negative charge of the intermediate. libretexts.org

It is also conceivable for nucleophilic attack to occur at the sulfur atom of the sulfamoyl group, potentially leading to the displacement of the amino group, although this is generally less common than substitution on the aromatic ring itself.

Reductive and Oxidative Conversions of Functional Groups

The functional groups of this compound can undergo various reductive and oxidative transformations.

Carboxylic Acid Group: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents would likely not be effective. Oxidation of the aromatic ring itself is generally difficult due to the presence of deactivating groups. However, reactions at benzylic positions, if present, are possible. khanacademy.org

Sulfamoyl Group: The sulfamoyl group is generally stable to common reducing and oxidizing agents. However, under specific conditions, it might be possible to reduce the sulfonamide to a thiol or oxidize the amine part of the group.

Bromine Atom: The bromine atom can be removed (reductive dehalogenation) using various methods, including catalytic hydrogenation or treatment with certain reducing agents.

Cross-Coupling Methodologies Utilizing the Bromine Moiety (e.g., Suzuki-Miyaura)

The bromine atom on this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling is a prominent example, involving the reaction of the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govuzh.chrsc.orgresearchgate.net This methodology allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl groups at the position of the bromine atom, offering a versatile route to a diverse array of derivatives. The reaction is generally tolerant of various functional groups, making it suitable for complex molecules. nih.gov

Table 2: Example of a Suzuki-Miyaura Cross-Coupling Reaction

Reactant 1Reactant 2CatalystBaseProduct
This compoundPhenylboronic acidPd(PPh₃)₄Na₂CO₃3-Phenyl-5-sulfamoylbenzoic acid

Derivatization of the Carboxylic Acid Functionality (e.g., Esterification, Amidation)

The carboxylic acid group of this compound is readily derivatized through standard organic transformations.

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. This is a common method for modifying the properties of the molecule.

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride (using thionyl chloride or oxalyl chloride) or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov These amidation reactions are crucial for building larger molecular frameworks. nih.gov

Chemical Modifications and Reactions Involving the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) also offers opportunities for chemical modification. nih.gov

N-Alkylation/N-Arylation: The hydrogen atoms on the nitrogen of the sulfamoyl group can be substituted with alkyl or aryl groups. This can be achieved by reacting the parent compound with an appropriate alkyl or aryl halide in the presence of a base. researchgate.net

Formation of N-Acylsulfonamides: The sulfamoyl group can be acylated by reaction with an acyl chloride or anhydride.

Conversion to other functional groups: While less common, it might be possible to convert the sulfamoyl group into other functionalities through more specialized synthetic methods.

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Bromo-5-sulfamoylbenzoic acid, offering precise information about the chemical environment of each atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the aromatic protons and the acidic proton of the carboxyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine, sulfamoyl, and carboxylic acid functionalities. The aromatic region of the spectrum typically displays three signals, corresponding to the protons at positions 2, 4, and 6 of the benzene (B151609) ring. The integration of these signals confirms the presence of three aromatic protons. The acidic proton of the carboxylic acid group and the protons of the sulfamoyl group often appear as broad singlets due to chemical exchange and quadrupolar effects, respectively.

Proton Typical Chemical Shift (δ, ppm) Multiplicity
Aromatic H-28.2 - 8.4Singlet or Doublet
Aromatic H-48.0 - 8.2Singlet or Doublet
Aromatic H-67.8 - 8.0Singlet or Doublet
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet
Sulfamoyl (-SO₂NH₂)7.0 - 8.0Broad Singlet

Note: The exact chemical shifts and multiplicities can vary depending on the solvent used and the concentration of the sample.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides further structural confirmation by identifying the carbon skeleton of this compound. The spectrum shows distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. The carbonyl carbon of the carboxylic acid group appears at a characteristic downfield position (typically 165-175 ppm). The carbon atom attached to the bromine atom (C-3) and the carbon atom attached to the sulfamoyl group (C-5) are also shifted downfield due to the electronegativity of these substituents.

Carbon Atom Typical Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 - 175
C-1135 - 145
C-2125 - 135
C-3 (C-Br)120 - 130
C-4130 - 140
C-5 (C-SO₂NH₂)140 - 150
C-6120 - 130

Note: The exact chemical shifts can vary depending on the solvent used.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. spectroscopyonline.com A broad absorption band is typically observed in the region of 3500-2500 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer, a result of strong hydrogen bonding. spectroscopyonline.com The C=O stretching vibration of the carboxylic acid appears as a strong, sharp peak around 1730-1700 cm⁻¹. spectroscopyonline.com The N-H stretching vibrations of the sulfamoyl group are usually observed as two distinct bands in the region of 3400-3200 cm⁻¹. Other important vibrations include the S=O stretches of the sulfamoyl group (around 1350 and 1160 cm⁻¹), the C-O stretching of the carboxylic acid (around 1320-1210 cm⁻¹), and the C-Br stretching vibration at lower wavenumbers. spectroscopyonline.com

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid (-COOH)O-H Stretch (dimer)3500 - 2500 (broad)
C=O Stretch1730 - 1700
C-O Stretch1320 - 1210
Sulfamoyl (-SO₂NH₂)N-H Stretch3400 - 3200 (two bands)
S=O Asymmetric Stretch~1350
S=O Symmetric Stretch~1160
Aromatic RingC-H Stretch>3000
C=C Stretch1600 - 1450
Carbon-HalogenC-Br Stretch700 - 500

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region. researchgate.net These bands, often referred to as the B-band and C-band, arise from π→π* electronic transitions within the benzene ring. researchgate.netrsc.org The B-band is generally a strong, sharp peak around 230 nm, while the C-band is weaker and broader, appearing around 280 nm. researchgate.net The positions and intensities of these absorption maxima can be influenced by the substituents on the benzene ring. The bromine and sulfamoyl groups, being electron-withdrawing, can cause a shift in the absorption bands (bathochromic or hypsochromic shift) and a change in their intensity (hyperchromic or hypochromic effect). The pH of the solution also significantly affects the UV-Vis spectrum, as the deprotonation of the carboxylic acid to form the benzoate (B1203000) anion alters the electronic structure of the molecule. rsc.org

Transition Typical Wavelength Range (nm)
B-band (π→π)~230
C-band (π→π)~280

Note: The exact absorption maxima (λmax) and molar absorptivity (ε) are dependent on the solvent and pH.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. uni.lu The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion ([M]+ or [M]-) and various fragment ions. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), helps to elucidate the structure of the molecule. Common fragmentation pathways for this compound would likely involve the loss of the carboxylic acid group (-COOH), the sulfamoyl group (-SO₂NH₂), and the bromine atom. Predicted collision cross section (CCS) values for different adducts of the molecule can also be calculated to aid in its identification. uni.lu

Ion Predicted m/z
[M+H]⁺279.92738
[M-H]⁻277.91282
[M+Na]⁺301.90932

Source: PubChemLite uni.lu

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. This method provides empirical validation of a compound's molecular formula, which for this compound is C₇H₆BrNO₄S. The theoretical elemental composition is a crucial benchmark against which experimental results are compared.

The analysis involves the combustion of a small, precisely weighed sample of the substance. The resulting combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and measured to determine the percentages of carbon, hydrogen, and nitrogen. Sulfur content is typically determined by converting it to sulfur dioxide, and halogen content (in this case, bromine) is often determined by titration or ion chromatography after combustion.

Theoretical vs. Experimental Elemental Composition

ElementTheoretical %
Carbon (C)30.02%
Hydrogen (H)2.16%
Bromine (Br)28.53%
Nitrogen (N)5.00%
Oxygen (O)22.84%
Sulfur (S)11.45%

This table presents the theoretical elemental composition of this compound based on its molecular formula.

Experimental data from elemental analysis of a synthesized batch of this compound would be expected to closely align with these theoretical values, typically within a ±0.4% margin of error, thus confirming the empirical formula and the purity of the sample.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Elucidation

X-ray diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the crystallographic structure of a material. It is a cornerstone for characterizing pharmaceutical solids, as it can distinguish between different polymorphic forms, solvates, and hydrates, which can have significant impacts on a drug's physical properties. units.it

The technique works by directing a beam of X-rays onto a crystalline sample. The electrons in the atoms of the crystal scatter the X-rays in a predictable pattern based on the arrangement of the atoms in the crystal lattice. This diffraction pattern, a unique "fingerprint" of the crystalline solid, is then recorded and analyzed. byui.edu

For a compound like this compound, two primary XRD methods can be employed:

Single-Crystal X-ray Diffraction: This technique provides the most definitive structural information, including bond lengths, bond angles, and the precise three-dimensional arrangement of the molecules within the crystal. To perform this analysis, a suitable single crystal of the compound must be grown. The crystal is then mounted on a diffractometer, and a full set of diffraction data is collected. The data is processed to solve and refine the crystal structure, yielding a detailed molecular model.

Powder X-ray Diffraction (PXRD): PXRD is more commonly used for routine characterization as it can be performed on a microcrystalline powder, which is often the form in which drug substances are isolated. units.it The powder sample contains a vast number of tiny crystallites in random orientations. The resulting diffraction pattern is a one-dimensional plot of intensity versus the diffraction angle (2θ). While it does not provide the same level of detail as single-crystal XRD, the PXRD pattern is unique to a specific crystalline form and is invaluable for phase identification, purity analysis, and stability studies. units.it

Hypothetical Crystallographic Data for this compound

While specific experimental crystallographic data for this compound is not publicly available in the provided search results, a hypothetical dataset for a related bromo-substituted aromatic compound is presented below to illustrate the type of information obtained from a single-crystal XRD study. nih.gov

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.125
b (Å)9.811
c (Å)10.562
α (°)90
β (°)90.26
γ (°)90
Volume (ų)737.5
Z4
Calculated Density (g/cm³)1.895

This table represents a hypothetical set of crystallographic parameters for a compound structurally related to this compound, demonstrating the detailed structural information that can be obtained from X-ray diffraction analysis.

The elucidation of the crystal structure of this compound through XRD would provide invaluable insights into its solid-state properties, including intermolecular interactions such as hydrogen bonding involving the carboxylic acid and sulfamoyl groups. This information is critical for understanding its physical and chemical behavior.

Computational and Theoretical Studies on 3 Bromo 5 Sulfamoylbenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of substituted benzoic acids and related sulfonamides. ijtsrd.comnih.gov Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) with appropriate basis sets such as 6-311+G(d,p) are commonly used for geometry optimization and the calculation of various molecular properties. ijtsrd.commdpi.com

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For 3-bromo-5-sulfamoylbenzoic acid, this involves finding the minimum energy conformation by considering the rotational freedom of the carboxylic acid (-COOH) and sulfamoyl (-SO₂NH₂) groups relative to the benzene (B151609) ring.

Theoretical calculations on similar substituted aromatic compounds have shown that the final optimized geometry is achieved by minimizing the energy with respect to all geometrical parameters without imposing symmetry constraints. ijtsrd.com For this compound, key structural parameters of interest would be the bond lengths and angles of the carboxyl and sulfamoyl groups and their orientation relative to the plane of the benzene ring. The planarity of the carboxylic acid group with the ring and the potential for intramolecular hydrogen bonding between the two functional groups are significant aspects of its conformational landscape.

The electronic properties of a molecule are crucial for understanding its reactivity. This is often analyzed by examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (Egap), is a critical indicator of molecular stability and reactivity. nih.gov A small gap suggests the molecule is more polarizable, more reactive, and is associated with intramolecular charge transfer capabilities. researchgate.netnih.gov In contrast, a large gap indicates higher kinetic stability and lower chemical reactivity. mdpi.com For molecules containing electron-withdrawing groups like bromine, sulfamoyl, and carboxyl groups, the HOMO is typically distributed over the aromatic ring, while the LUMO may be localized on the substituents, facilitating charge transfer.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecular surface. It is used to predict sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MEP map would be expected to show regions of negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the carboxyl and sulfamoyl groups, as well as the nitrogen atom. nih.govresearchgate.net These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be located around the hydrogen atoms, particularly the acidic proton of the carboxylic acid, indicating sites for nucleophilic attack. nih.gov

Table 1: Key Electronic Properties Derived from HOMO-LUMO Energies

Parameter Formula Description
HOMO-LUMO Gap (Egap) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. nih.gov
Ionization Potential (IP) -EHOMO The energy required to remove an electron from the molecule. mdpi.com
Electron Affinity (EA) -ELUMO The energy released when an electron is added to the molecule. mdpi.com
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Measures the escaping tendency of electrons from a stable species. researchgate.net
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures the resistance of a molecule to change its electronic configuration. Hard molecules have a large Egap. mdpi.com

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons from the environment. researchgate.net |

DFT calculations are highly effective in predicting the vibrational frequencies of molecules. These theoretical frequencies can be correlated with experimental data from FT-IR and FT-Raman spectroscopy to provide a detailed assignment of the observed vibrational bands. ijtsrd.com The calculations are typically performed on the optimized geometry, and the resulting theoretical frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors. ijtsrd.com

For this compound, the vibrational spectrum would be characterized by modes associated with its distinct functional groups.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Carboxylic Acid (-COOH) O-H stretching 3200-2500 (broad, due to H-bonding)
C=O stretching 1725-1680
C-O stretching 1320-1210
O-H bending 1440-1395
Sulfamoyl (-SO₂NH₂) N-H stretching (asymmetric & symmetric) 3370-3250
S=O stretching (asymmetric & symmetric) 1350-1310 and 1160-1140
S-N stretching 900-800
Aromatic Ring (C-H, C-C) C-H stretching 3100-3000
C-C stretching 1600-1450

| Bromo Group (C-Br) | C-Br stretching | 680-515 |

Note: These ranges are based on typical values for organic functional groups and may be influenced by the specific electronic environment of the molecule.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. nih.gov It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

In this compound, significant ICT interactions would be expected. These would likely involve the delocalization of lone pair (LP) electrons from the oxygen and nitrogen atoms of the sulfamoyl and carboxyl groups into the antibonding π* orbitals of the benzene ring. NBO analysis confirms the presence of such stabilizing interactions and helps to explain the electronic communication between the substituents and the aromatic system. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Stability and Intermolecular Interactions

While quantum chemical calculations provide insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how the molecule interacts with its environment. nih.gov

For this compound, MD simulations could be used to:

Assess the conformational stability of the -COOH and -SO₂NH₂ groups, particularly in a solvent, to see how intermolecular interactions with solvent molecules affect their preferred orientations.

Study the formation and stability of intermolecular hydrogen bonds, for instance, in the formation of dimers between two molecules of this compound, which is common for carboxylic acids.

Simulate its interaction with a biological target, such as an enzyme's active site, to understand its binding mode and stability.

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a compound with its observed biological activity or physical properties. ijtsrd.com These models are built by calculating a set of molecular descriptors (such as those derived from DFT calculations) for a series of compounds and then using statistical methods to create a predictive equation. nih.gov

For this compound, descriptors like the HOMO-LUMO gap, dipole moment, molecular electrostatic potential, and various topological indices could be calculated. These descriptors could then be used in a broader QSPR model—along with data from other similar compounds—to predict properties such as solubility, binding affinity to a specific receptor, or other biological activities. Public databases often provide computationally predicted properties, such as the logarithm of the partition coefficient (XlogP), which is a simple example of QSPR. uni.lu

Theoretical Investigation of Reaction Mechanisms and Pathways

A thorough search of scientific databases indicates a lack of detailed theoretical investigations into the reaction mechanisms and pathways of this compound. Studies that employ computational methods to explore, for example, its synthesis, degradation, or metabolic pathways are not presently available. Such research would typically involve calculating the potential energy surface of a reaction, identifying transition states, and determining activation energies to predict the most likely reaction pathways. The absence of such studies for this compound represents a significant gap in the comprehensive understanding of its chemical behavior.

Role As a Synthetic Building Block and Precursor in Materials Chemistry Research

Utility in the Construction of Complex Organic Architectures

The strategic placement of three distinct functional groups on the aromatic ring of 3-Bromo-5-sulfamoylbenzoic acid makes it an invaluable tool for the construction of intricate organic molecules. The carboxylic acid and sulfamoyl groups offer sites for directional hydrogen bonding and covalent bond formation, while the bromine atom can participate in a variety of cross-coupling reactions. This multi-functionality allows for a programmed, step-wise approach to the synthesis of complex, three-dimensional organic structures.

While specific examples of large, complex organic architectures synthesized directly from this compound are not yet prevalent in publicly accessible literature, the principles of supramolecular chemistry and covalent synthesis strongly support its potential in this area. The combination of hydrogen-bonding motifs and the ability to form robust carbon-carbon or carbon-heteroatom bonds via the bromo substituent provides a powerful strategy for creating sophisticated molecular topologies.

Development of Novel Ligands and Coordination Complexes

The dual functionality of the carboxylic acid and sulfamoyl groups in this compound makes it an excellent candidate for the design of novel ligands for coordination chemistry. These groups can coordinate to metal ions through various modes, leading to the formation of a diverse range of coordination complexes with potentially interesting structural and functional properties.

Synthesis and Characterization of Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed by linking metal ions or clusters with organic ligands. The ditopic nature of this compound, with its carboxylate and sulfamoyl functionalities, allows it to act as a linker in the synthesis of MOFs. The bromine atom provides an additional handle for post-synthetic modification, enabling the introduction of further functionality into the framework.

Formation of Proton Transfer Salts and Supramolecular Assemblies

The acidic proton of the carboxylic acid group and the potential for protonation of the sulfamoyl nitrogen, combined with the ability of both groups to participate in hydrogen bonding, make this compound a prime candidate for forming proton transfer salts and extended supramolecular assemblies. When reacted with suitable organic bases, proton transfer from the carboxylic acid to the base can occur, leading to the formation of an ionic salt.

Exploration in the Synthesis of Specialty Chemicals and Advanced Materials

The reactivity of the functional groups in this compound opens avenues for its use as a precursor in the synthesis of a variety of specialty chemicals and advanced materials. The bromine atom, in particular, is a key feature, allowing for its use in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in organic synthesis for the creation of complex molecules with tailored electronic and photophysical properties.

Through such transformations, the this compound core can be incorporated into larger conjugated systems, polymers, or functional dyes. The resulting materials could find applications in fields such as organic electronics, sensor technology, and nonlinear optics. However, specific, published examples of the extensive use of this compound for these purposes are currently limited in the scientific literature.

Emerging Research Avenues and Future Outlook

Innovation in Sustainable Synthesis and Green Chemistry Approaches

The future of chemical manufacturing hinges on the development of sustainable and environmentally benign processes. For 3-Bromo-5-sulfamoylbenzoic acid, research is anticipated to move away from traditional synthetic routes, which may involve hazardous reagents and solvents, towards greener alternatives that align with the principles of green chemistry. acs.orgresearchgate.net Key areas of innovation include the use of safer solvents, the development of catalytic processes to replace stoichiometric reagents, and the implementation of energy-efficient reaction conditions. jddhs.com

Future synthetic strategies are expected to focus on maximizing atom economy—ensuring that a maximal number of atoms from the reactants are incorporated into the final product. jddhs.com This reduces waste and improves efficiency. Drawing parallels from the synthesis of related compounds, like other substituted benzoic acids, methodologies such as solvent-free reactions using techniques like sonication or mechanochemical mixing could be explored. Furthermore, the development of one-pot or "telescopic" processes, where multiple transformations occur in a single reaction vessel, could significantly reduce solvent use, energy consumption, and waste generation. acs.org The goal is to create a synthesis pathway that is not only efficient and high-yielding but also economically viable and environmentally responsible. researchgate.net

Discovery of Unexplored Reactivity and Transformation Pathways

The unique structural arrangement of this compound, featuring a carboxylic acid, a sulfamoyl group, and a bromine atom on an aromatic ring, presents a rich landscape for exploring novel chemical reactions. Each functional group offers a handle for distinct chemical transformations, and their interplay could lead to unexpected and valuable reactivity.

Future research will likely focus on leveraging the bromine atom for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecular architectures. The reactivity of the sulfamoyl and carboxylic acid groups, either in concert or selectively, also opens doors to new synthetic possibilities. Researchers are on the lookout for novel acid-catalyzed transformations or selective derivatizations that could yield new classes of heterocyclic compounds or functional molecules. The discovery of such previously unknown reaction pathways is crucial for expanding the synthetic utility of this versatile building block.

Integration of Advanced Computational Methods for Deeper Understanding

Modern chemical research is increasingly powered by the synergy between experimental work and computational chemistry. For this compound, advanced computational methods are poised to provide an unprecedented level of understanding of its chemical and physical properties.

Density Functional Theory (DFT) and other quantum chemical methods can be used to model the molecule's electronic structure, predict its reactivity, and elucidate potential reaction mechanisms. For instance, Molecular Electrostatic Potential (MESP) maps can reveal the electron-rich and electron-deficient areas of the molecule, offering insights into how it will interact with other reagents and its potential for forming intermolecular bonds. Computational tools can also predict various physical and spectroscopic properties, which can then be validated by experimental data. As shown in the table below, some of these properties have already been predicted.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Source
Molecular Formula C₇H₆BrNO₄S PubChemLite
Monoisotopic Mass 278.9201 Da PubChemLite
XlogP 0.7 PubChemLite

This table is generated based on computational predictions. uni.lu

This predictive power can guide experimental design, saving time and resources by identifying the most promising avenues for synthesis and application before they are attempted in the lab.

Expansion into Novel Material Science and Supramolecular Applications

The inherent functionality of this compound makes it a highly attractive building block, or "tecton," for the construction of advanced materials. Its rigid structure and multiple hydrogen-bonding sites (from the carboxylic acid and sulfamoyl groups) are ideal for creating well-ordered, self-assembling supramolecular structures.

A significant emerging application is its use as an organic monomer for the synthesis of Covalent Organic Frameworks (COFs). COFs are porous, crystalline polymers with potential applications in gas storage, separation, and catalysis. The defined geometry and reactive sites of this compound allow for the precise design of these framework materials. Furthermore, research into related sulfamoylbenzoic acid derivatives has shown promise in the field of nonlinear optics. This suggests that materials incorporating the this compound scaffold could possess interesting electronic and photonic properties, opening up applications in optoelectronics and other high-tech fields.

Synergistic Research Combining Synthetic, Spectroscopic, and Computational Methodologies

The most profound advances in understanding and utilizing this compound will come from research that integrates multiple scientific disciplines. A holistic approach that combines synthesis, spectroscopy, and computational modeling is essential for a complete picture of the molecule's behavior.

In this synergistic model, computational studies can predict the structure and properties of new derivatives or materials. Synthetic chemists can then target the most promising candidates in the laboratory. Once synthesized, advanced spectroscopic techniques (like NMR, FTIR, and X-ray crystallography) are used to characterize the new compounds, and the experimental data is used to validate and refine the original computational models. This iterative cycle of prediction, synthesis, and characterization accelerates the discovery process. By combining these methodologies, researchers can establish clear structure-property relationships, enabling the rational design of new molecules and materials based on the this compound core for specific, targeted applications.

Q & A

Q. Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C3, sulfamoyl at C5). Chemical shifts for Br (δ ~7.5–8.5 ppm) and sulfamoyl (δ ~2.5–3.5 ppm) are diagnostic .
  • LCMS : Validates molecular weight ([M+H]⁺ = 294.08) and purity (>95% AUC). Fragmentation patterns distinguish positional isomers .
  • Elemental analysis : Ensures correct Br and S stoichiometry.
  • XRD : Resolves crystal structure if the compound is crystallized for MOF or co-crystal studies .

How do competing substituents (Br, sulfamoyl) influence reaction pathways in cross-coupling reactions?

Q. Answer :

  • Suzuki coupling : The bromine atom acts as a leaving group, enabling aryl-aryl bond formation. The sulfamoyl group’s electron-withdrawing nature enhances electrophilicity at C3, accelerating Pd-catalyzed coupling .
  • Nucleophilic substitution : Sulfamoyl groups deactivate the ring, reducing reactivity toward SNAr unless strong nucleophiles (e.g., amines) are used under high temperatures .
    Data contradiction : In some cases, steric hindrance from the sulfamoyl group may suppress coupling yields. Mitigate by using bulky ligands (e.g., XPhos) or microwave-assisted conditions .

What strategies resolve discrepancies in reported biological activity data for sulfamoylbenzoic acid derivatives?

Q. Answer :

  • Assay variability : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) across labs using positive controls (e.g., acetazolamide for carbonic anhydrase) .
  • Solubility effects : Use DMSO/water co-solvents at controlled concentrations (<1% DMSO) to avoid false negatives in cellular assays .
  • Metabolic stability : Perform microsomal stability tests to differentiate intrinsic activity from pharmacokinetic artifacts .

How can computational modeling predict the reactivity of this compound in drug design?

Q. Answer :

  • DFT calculations : Predict electrophilic/nucleophilic sites via Fukui indices. The sulfamoyl group’s charge distribution directs interactions with target proteins (e.g., carbonic anhydrase) .
  • Molecular docking : Simulate binding to enzyme active sites (e.g., HDAC inhibitors) to prioritize synthetic targets.
  • ADMET prediction : Use tools like SwissADME to estimate bioavailability and toxicity early in development .

What safety protocols are essential for handling this compound?

Q. Answer :

  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 4°C to prevent degradation.
  • Waste disposal : Neutralize with sodium bicarbonate before discarding aqueous solutions .

What advanced applications does this compound have in materials science?

Q. Answer :

  • MOF synthesis : The sulfamoyl group’s hydrogen-bonding capability stabilizes metal-organic frameworks (MOFs) for gas storage .
  • Polymer modification : Act as a monomer in sulfonated polymers for proton-exchange membranes in fuel cells .
  • Surface functionalization : Anchor to nanoparticles via the carboxylic acid group for catalytic or sensing applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.